6-Chloro-2-(4-cyanophenyl)benzoic acid
Description
6-Chloro-2-(4-cyanophenyl)benzoic acid is a benzoic acid derivative with a chloro substituent at the 6-position and a cyano group at the para position of the adjacent phenyl ring. Its molecular formula is C₁₄H₉ClNO₂, with a molecular weight of 273.68 g/mol. The compound’s structure combines electron-withdrawing groups (Cl and CN), which influence its physicochemical properties, reactivity, and biological activity. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile functionalization and stability .
Properties
IUPAC Name |
2-chloro-6-(4-cyanophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPPSFFWEBEHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688827 | |
| Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-91-1 | |
| Record name | 3-Chloro-4'-cyano[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-cyanophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 6-Chloro-2-(4-cyanophenyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial for the scalability of this process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-cyanophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Chloro-2-(4-cyanophenyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-cyanophenyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
2-(4-Chloro-2-methoxyphenyl)benzoic acid (CAS 1261896-06-3): Features a methoxy group (electron-donating) at the ortho position and chloro at the para position of the phenyl ring. Molecular formula: C₁₄H₁₁ClO₃ (MW 262.69 g/mol) .
6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid (CAS 1261940-77-5): Contains a methylsulfonylamino group (bulky, polar) at the meta position. Molecular formula: C₁₄H₁₂ClNO₄S (MW 325.77 g/mol) .
Table 1: Structural and Molecular Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 6-Chloro-2-(4-cyanophenyl)benzoic acid | Cl (6), CN (para) | C₁₄H₉ClNO₂ | 273.68 | Chloro, cyano |
| 2-(4-Chloro-2-methoxyphenyl)benzoic acid | Cl (4), OMe (ortho) | C₁₄H₁₁ClO₃ | 262.69 | Chloro, methoxy |
| 6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid | Cl (6), SO₂NHMe (meta) | C₁₄H₁₂ClNO₄S | 325.77 | Chloro, methylsulfonylamino |
Physicochemical Properties
Lipophilicity and Extraction Efficiency
- The chloro and cyano groups in 6-Chloro-2-(4-cyanophenyl)benzoic acid enhance lipophilicity compared to analogues with methoxy groups (e.g., 2-(4-Chloro-2-methoxyphenyl)benzoic acid). This increases its distribution coefficient (m), a critical factor in liquid-liquid extraction processes. Studies show benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, CN) exhibit higher extraction rates due to greater membrane phase solubility .
Diffusivity Trends
Evidence suggests effective diffusivity in membrane phases follows: benzoic acid > acetic acid > phenol .
Toxicity Profiles
Quantitative structure-toxicity relationship (QSTR) models correlate substituent effects with acute toxicity (LD₅₀). Key findings:
- Chloro substituents generally increase toxicity due to enhanced bioaccumulation and metabolic interference .
- Cyano groups may amplify toxicity by forming reactive intermediates, though this depends on positional effects.
- Methoxy groups (as in 2-(4-Chloro-2-methoxyphenyl)benzoic acid) are less toxic, aligning with lower molecular connectivity indices (0JA, 1JA) .
Predicted LD₅₀ Trends :
6-Chloro-2-(4-cyanophenyl)benzoic acid: Moderate-to-high toxicity (high 0JA/1JA due to Cl and CN).
2-(4-Chloro-2-methoxyphenyl)benzoic acid : Lower toxicity (OMe reduces connectivity indices).
6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid: Variable toxicity (SO₂NHMe may reduce bioavailability despite Cl) .
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